(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: is a complex organic compound that features a unique structure combining indole, furan, and diazinane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and diazinane groups. Key steps include:
Formation of the Indole Derivative: This involves the reaction of 4-fluorobenzyl chloride with 2-methylindole under basic conditions.
Introduction of the Furan Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Diazinane Ring: This step involves cyclization reactions under acidic or basic conditions to form the diazinane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies using molecular docking and biochemical assays are required to elucidate the precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({1-[(4-Chlorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
- (5Z)-5-({1-[(4-Bromophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione
Uniqueness
The presence of the 4-fluorophenyl group in (5Z)-5-({1-[(4-Fluorophenyl)methyl]-2-methyl-1H-indol-3-YL}methylidene)-1-[(furan-2-YL)methyl]-1,3-diazinane-2,4,6-trione imparts unique electronic properties, potentially enhancing its bioactivity and stability compared to its analogs.
Properties
IUPAC Name |
(5Z)-5-[[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4/c1-16-21(13-22-24(31)28-26(33)30(25(22)32)15-19-5-4-12-34-19)20-6-2-3-7-23(20)29(16)14-17-8-10-18(27)11-9-17/h2-13H,14-15H2,1H3,(H,28,31,33)/b22-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFVVZVUMJCPFR-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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